2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
“2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide” is a chemical compound with the molecular formula C10H9ClF3NO and a molecular weight of 251.64 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClF3NO/c1-6(11)9(16)15-8-4-2-7(3-5-8)10(12,13)14/h2-6H,1H3,(H,15,16) . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanamide group via a chlorine atom .Physical And Chemical Properties Analysis
This compound has a melting point of 127-129°C . It is predicted to have a boiling point of 338.3°C at 760 mmHg, a density of 1.4 g/cm3, and a refractive index of n20D 1.51 .Scientific Research Applications
Cancer Chemotherapy Research
- 2-Chloro-N-[4-(trifluoromethyl)phenyl]propanamide, as part of certain compounds like Baker's antifol, has been researched for its potential in cancer chemotherapy. These compounds act as inhibitors of dihydrofolate reductase, an enzyme involved in cancer cell proliferation (Camerman, Smith, & Camerman, 1978).
Inhibition Studies in HIV Research
- Research on derivatives of 3-chloro-N-(substituted phenyl)propanamides, including 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide, has explored their potential as inhibitors of human immunodeficiency virus (HIV) integrase. These studies aim to understand the molecular interactions and inhibitory mechanisms of such compounds (Penta, Babu, Ganguly, & Murugesan, 2013).
Tyrosinase and Melanin Inhibition for Dermatology
- Derivatives of 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide have been synthesized and evaluated for their inhibitory potential against tyrosinase, a key enzyme in melanin synthesis. This research is significant for developing depigmentation drugs with minimal side effects, relevant in dermatology (Raza et al., 2019).
Pharmaceutical Formulation Analysis
- The compound has been studied for its detection and analysis in pharmaceutical formulations, particularly in the context of its role in drugs like flutamide, used in prostate cancer treatment. Techniques like mass spectrometry have been employed for this purpose (Khan et al., 2015).
Pharmacokinetics and Metabolism Studies
- The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion of compounds containing 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide, have been a subject of study. This research aids in understanding how such compounds behave in biological systems, crucial for drug development (Wu et al., 2006).
Quantum Chemical Studies for Prostate Cancer Treatment
- Quantum chemical studies have been conducted on analogs of 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide, such as bicalutamide, a drug used in prostate cancer treatment. These studies involve analyzing molecular interactions and electronic properties critical for the drug's effectiveness (Otuokere & Amaku, 2015).
Molecular Imaging in Prostate Cancer
- Propanamide derivatives, including 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide, have been explored for developing radioligands for molecular imaging in prostate cancer. This research is aimed at improving diagnostic techniques for prostate cancer using positron emission tomography (PET) (Gao et al., 2011).
Safety And Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c1-6(11)9(16)15-8-4-2-7(3-5-8)10(12,13)14/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRVGJQLWPFYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide | |
CAS RN |
572881-42-6 |
Source
|
Record name | 2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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